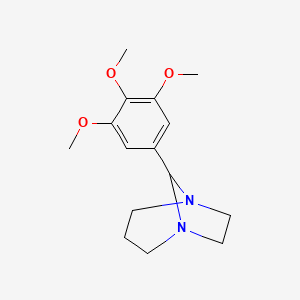
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen-containing heterocycle. The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo(3.2.1)octane: Another member of the diazabicyclo family with similar structural features.
2-Azabicyclo(3.2.1)octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
73825-82-8 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
8-(3,4,5-trimethoxyphenyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H22N2O3/c1-18-12-9-11(10-13(19-2)14(12)20-3)15-16-5-4-6-17(15)8-7-16/h9-10,15H,4-8H2,1-3H3 |
InChI Key |
DBUJZTZENMAQNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N3CCCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


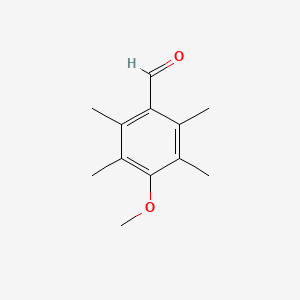


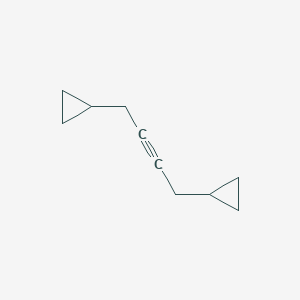
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

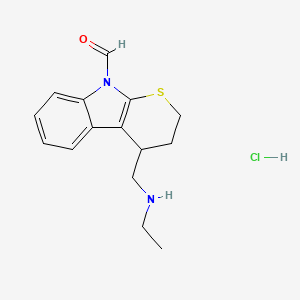
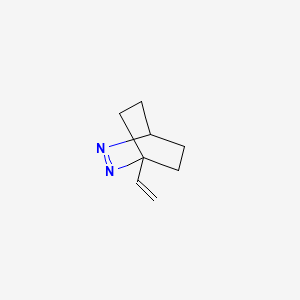
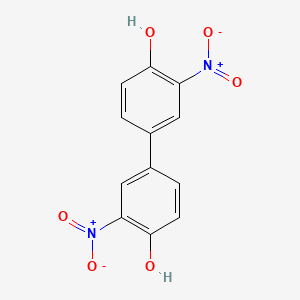

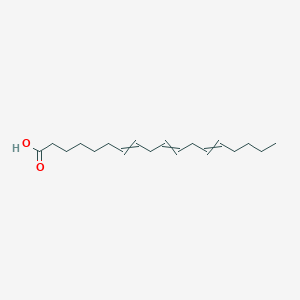
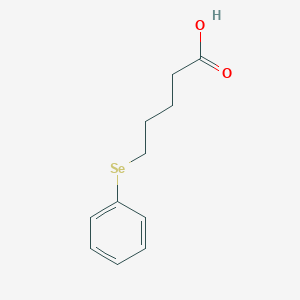

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
